

# Methodology for Process Development with RJG Scientific Molding: Application Notes and Protocols

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This document provides detailed application notes and protocols for implementing RJG's scientific molding methodology in process development. A data-driven approach to injection molding, scientific molding ensures process robustness, repeatability, and the consistent production of high-quality parts, a critical requirement in the drug development and medical device industries.

# **Core Principles of RJG Scientific Molding**

Scientific molding, as defined by RJG, is a systematic approach that moves away from traditional, machine-centric processing to a focus on the four primary variables from the plastic's point of view: temperature, flow, pressure, and cooling.[1] The cornerstone of this methodology is DECOUPLED MOLDING®, a technique that separates the injection molding process into distinct stages to allow for independent control and optimization.[2][3][4]

There are two primary DECOUPLED MOLDING® strategies:

• DECOUPLED MOLDING® II (DII): This process separates the molding cycle into two distinct phases: filling and a combined packing and holding phase.[2][5] The fill stage is controlled by velocity (speed), aiming to fill the cavity 95-98% full.[2] The machine then transfers to a



pressure-controlled pack and hold phase to complete filling and compensate for shrinkage. [2][5]

DECOUPLED MOLDING® III (DIII): This more advanced technique further separates the
process into three distinct stages: fill, pack, and hold.[2][5] Similar to DII, filling is velocitycontrolled. However, the packing phase is also controlled by a second, typically slower,
velocity until a specific cavity pressure is reached. The process then switches to a pressurecontrolled hold phase.[2] DIII offers a higher level of control, particularly for complex parts
with tight tolerances, and often utilizes in-mold cavity pressure sensors for precise control.[1]

# The 6-Step Study for Process Development

A systematic approach to establishing a robust and repeatable process involves a series of experiments known as the 6-Step Study.[6][7] This study helps to characterize the mold and material behavior, leading to the development of an optimized molding process.

# **Experimental Protocols**

The following are detailed protocols for each step of the 6-Step Study.

Table 1: Summary of the 6-Step Study



Step	Study	Objective	Key Outcome
1	Viscosity Curve	To determine the effect of injection speed on material viscosity and identify the most consistent processing region.	Optimal fill speed that minimizes viscosity variation.
2	Cavity Balance Study	To assess the consistency of filling between multiple cavities in a mold.	Identification of any filling imbalances that could lead to part variation.
3	Pressure Drop Study	To measure the pressure loss throughout the melt delivery system (from the nozzle to the end of the cavity).	Understanding if the process is pressure-limited and identifying potential restrictions.
4	Cosmetic Process Window	To define the range of molding parameters that produce cosmetically acceptable parts.	A robust operating window for producing defect-free parts.
5	Gate Seal Study	To determine the precise time at which the gate freezes, preventing material from flowing back out of the cavity.	Optimal hold time to ensure part consistency and dimensional stability.
6	Cooling Time Study	To establish the minimum cooling time required to produce a stable part that can be ejected without defects.	Optimized cycle time while maintaining part quality.



# **Protocol 1: Viscosity Curve Study**

Objective: To determine the effect of injection speed on material viscosity and identify the most consistent processing region.

#### Methodology:

#### Preparation:

- Ensure the molding machine and mold are at their recommended operating temperatures.
- Set the transfer position to result in a 95-98% full part (a "short shot").
- Disable the pack and hold phases of the process.

#### Procedure:

- Start with a slow injection speed.
- Make a series of shots (e.g., 5-10) and record the peak injection pressure and fill time for each shot.
- Incrementally increase the injection speed and repeat the previous step until the maximum safe injection speed is reached or the machine becomes pressure-limited.

#### Data Analysis:

- Calculate the apparent viscosity for each injection speed. A simplified relative viscosity can be calculated by multiplying the peak injection pressure by the fill time.[8]
- Plot the apparent viscosity versus the injection speed. The resulting graph is the viscosity curve.
- Identify the "flat" region of the curve, which represents the most stable processing window where changes in injection speed have a minimal effect on viscosity.[9] Select an injection speed within this region for the filling phase of the process.





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Caption: Viscosity Curve Study Workflow.

# **Protocol 2: Cavity Balance Study**

Objective: To assess the consistency of filling between multiple cavities in a mold.

#### Methodology:

#### · Preparation:

- Using the optimal fill speed determined from the viscosity curve study, set up the machine to produce a short shot where the cavities are approximately 50-80% full.
- Ensure the pack and hold phases are disabled.

#### Procedure:

- Produce a single shot with all cavities.
- Carefully collect and label the parts from each cavity.
- Weigh each individual part.
- Repeat this process for a statistically significant number of shots (e.g., 10 shots) to ensure consistency.[10]



- Data Analysis:
  - Calculate the average weight for each cavity.
  - Determine the percentage of imbalance between the heaviest and lightest average part
    weights using the following formula:[10] % Imbalance = ((Average Heaviest Part Weight Average Lightest Part Weight) / Average Heaviest Part Weight) \* 100
  - A high percentage of imbalance may indicate issues with the mold's runner system or gate geometry that need to be addressed.[10]

Table 2: Example Cavity Balance Data

Cavity Number	Shot 1 (g)	Shot 2 (g)	Shot 3 (g)	Average Weight (g)
1	10.2	10.3	10.2	10.23
2	10.5	10.6	10.5	10.53
3	10.1	10.2	10.1	10.13
4	10.6	10.7	10.6	10.63

# **Protocol 3: Pressure Drop Study**

Objective: To measure the pressure loss throughout the melt delivery system.

#### Methodology:

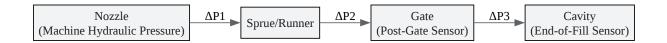
- Preparation:
  - This study is most effective with molds equipped with cavity pressure sensors at various locations (e.g., post-gate and end-of-fill).
  - Set up the process using the determined optimal fill speed.
- Procedure:



- With the machine cycling, use the eDART® or CoPilot® system to monitor the pressure readings from the machine's hydraulic pressure sensor and the in-mold cavity pressure sensors.
- Record the peak pressure at the nozzle (hydraulic pressure) and at each sensor location within the mold during the filling phase.

#### • Data Analysis:

- Calculate the pressure drop between consecutive measurement points (e.g., nozzle to post-gate, post-gate to end-of-fill).
- A significant pressure drop in a specific area can indicate a restriction in the flow path, such as an undersized gate or runner.[11] RJG suggests that achieving a pressure of at least 3,000 PSI at the end of the cavity often indicates a wide process window.[11]



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Caption: Pressure Drop Measurement Points.

# **Protocol 4: Cosmetic Process Window Study**

Objective: To define the range of molding parameters that produce cosmetically acceptable parts.

#### Methodology:

- Preparation:
  - Begin with the established optimal fill speed and an initial pack/hold pressure and time.
  - Define the cosmetic acceptance criteria for the part (e.g., no flash, sinks, short shots, etc.).
- Procedure:



- Vary the pack/hold pressure and hold time in a systematic manner (e.g., using a Design of Experiments, DOE).
- For each combination of parameters, produce a set number of parts and visually inspect them against the acceptance criteria.
- Record the parameters that result in acceptable and unacceptable parts.
- Data Analysis:
  - Plot the results on a graph with pack/hold pressure on one axis and hold time on the other.
  - The area on the graph that contains all the acceptable process settings is the cosmetic process window. A larger window indicates a more robust process.

# **Protocol 5: Gate Seal Study**

Objective: To determine the precise time at which the gate freezes.

#### Methodology:

- Preparation:
  - Set the pack/hold pressure to a level that produces a cosmetically acceptable part.
  - Start with a hold time that is longer than the expected gate seal time.
- Procedure:
  - Produce a series of shots (e.g., 5-10) and weigh the parts.
  - Decrease the hold time in small increments (e.g., 0.5-1.0 seconds) while keeping the overall cycle time constant by adding the removed hold time to the cooling time.[12]
  - Repeat the previous step until the hold time is minimal (e.g., 0.5 seconds).[12]
- Data Analysis:
  - Plot the average part weight versus the hold time.

# Methodological & Application

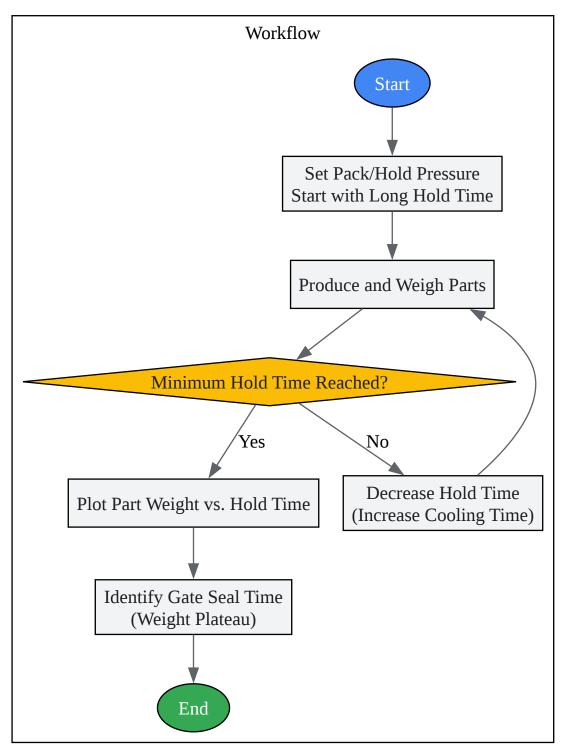




- The point at which the part weight plateaus indicates that the gate has sealed.[12] The optimal hold time should be set slightly above this point to ensure a robust process.[12]
- Alternatively, with a post-gate cavity pressure sensor, gate seal can be observed on the
  pressure curve. When the pressure curve shows a smooth decay after the hold pressure
  is removed, the gate is sealed. A sharp drop in pressure indicates that the gate was not
  sealed.[13]



### Gate Seal Study



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Caption: Gate Seal Study Workflow.



# **Protocol 6: Cooling Time Study**

Objective: To establish the minimum cooling time required for a stable part.

#### Methodology:

#### · Preparation:

- Use the established process parameters from the previous studies (optimal fill speed, pack/hold pressure, and gate seal time).
- Start with a cooling time that is known to be sufficient.

#### Procedure:

- Produce a set of parts and evaluate them for stability upon ejection (e.g., no warping, sticking, or deformation).
- Incrementally decrease the cooling time and repeat the evaluation until part quality begins to degrade.

#### Data Analysis:

- The minimum cooling time that consistently produces acceptable parts is the optimal cooling time.
- It is recommended to add a safety factor (e.g., 20%) to the minimum cooling time to account for process variations.[14]

# Data Presentation and Interpretation with RJG Technology

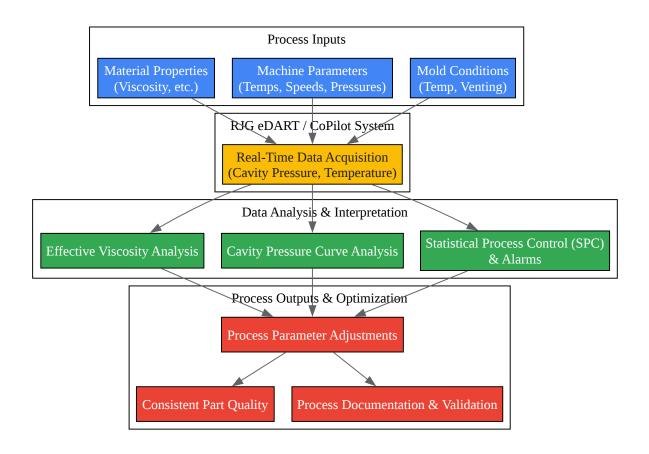
RJG's eDART® and CoPilot® systems are powerful tools for process monitoring, control, and data analysis.[3][15] These systems provide real-time graphical and numerical data that allow for a deep understanding of the molding process from the plastic's point of view.

Table 3: Key eDART® / CoPilot® Parameters and Their Interpretation



Parameter	Description	Interpretation for Process Optimization
Effective Viscosity	A relative measure of the material's viscosity calculated from the fill time and injection pressure.[8]	A consistent effective viscosity indicates stable material properties and process conditions. Spikes or shifts can indicate changes in material lots, moisture content, or melt temperature.[16]
Peak Cavity Pressure	The maximum pressure reached inside the mold cavity during the cycle.	Consistent peak cavity pressure is crucial for dimensional stability. Variation can lead to inconsistent part weight and dimensions.
Time to Peak Pressure	The time it takes to reach the peak cavity pressure.	Helps in understanding the packing phase of the process.
Cavity Pressure Integral	The area under the cavity pressure curve, representing the total pressure history in the cavity.	A highly repeatable integral value is a strong indicator of a consistent process and consistent part quality.
Gate Seal Time (from curve)	The point on the post-gate cavity pressure curve where the pressure decay becomes smooth after hold pressure is removed.[13]	Provides a direct measurement of when the gate freezes, allowing for precise optimization of the hold time.





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Caption: Logical Flow of Data in RJG Scientific Molding.

By implementing this systematic methodology, researchers, scientists, and drug development professionals can establish a highly controlled and repeatable injection molding process. This data-driven approach is essential for ensuring the quality and consistency of critical plastic components used in drug delivery devices and other medical applications, ultimately contributing to patient safety and product efficacy.



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